molecular formula C16H21ClN2O3 B7985057 [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7985057
M. Wt: 324.80 g/mol
InChI Key: BWUSTUACADGPNR-AWEZNQCLSA-N
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Description

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral piperidine derivative characterized by a 2-chloro-acetyl substituent on the piperidine ring and a benzyl carbamate group. Its stereochemistry at the C3 position (S-configuration) is critical for its biochemical interactions. This compound serves as an intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting G protein-coupled receptors (GPCRs) or ion channels . The chloro-acetyl group enhances electrophilicity, making it reactive toward nucleophilic residues in biological systems, while the benzyl ester provides lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-18(14-8-5-9-19(11-14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUSTUACADGPNR-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis of (S)-Piperidin-3-yl-methyl Intermediate

The chiral piperidine core is typically synthesized via asymmetric hydrogenation or resolution techniques. A patent by Yang et al. (WO2015173664A1) describes the use of a RuPHOX ligand (L13 ) for asymmetric hydrogenation of cyclic imines, achieving enantiomeric excess (ee) >99%. For the target compound, a similar approach using (S)-segPhos (L9b ) or (S,S)-Ph-BPE (L19 ) ligands enables the reduction of prochiral enamines to yield (S)-piperidin-3-yl-methyl derivatives.

Critical parameters include:

  • Temperature : 10–15°C to minimize racemization.

  • Catalyst loading : 0.5–1.0 mol% Ir or Rh complexes for cost efficiency.

  • Solvent : Tetrahydrofuran (THF) or ethanol, which stabilize transition states.

Table 1 summarizes optimized conditions for this step:

ParameterOptimal ValueImpact on Yield/eeSource
Ligand(S)-segPhos (L9b )95–98% ee
Pressure (H₂)50–100 psi90–95% conversion
Reaction time16–24 hoursCompletes reduction

Chloroacetylation of the Piperidine Nitrogen

Chloroacetylation introduces the 2-chloro-acetyl group to the piperidine nitrogen. A two-step process is described in EP2937341A1: (1) activation of chloroacetic acid as an anhydride and (2) nucleophilic substitution under basic conditions. Key considerations include:

  • Reagents : Chloroacetic anhydride or chloroacetyl chloride in dichloromethane (DCM).

  • Base : Pyridine or triethylamine to scavenge HCl.

  • Temperature : 0–5°C to suppress side reactions.

In a representative procedure from Evitachem, 1.2 equiv of chloroacetyl chloride is added dropwise to a cooled (−10°C) solution of (S)-piperidin-3-yl-methyl intermediate in DCM, followed by 1.5 equiv of pyridine. The mixture warms to room temperature over 12 hours, yielding 85–90% of the chloroacetylated product.

Carbamate Formation and Benzyl Ester Protection

The final step involves coupling the chloroacetyl-piperidine intermediate with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A patent (US9452980B2) details the use of aqueous sodium bicarbonate to deprotonate the amine, followed by Cbz-Cl addition in THF/water. Purification via hexane/acetone recrystallization affords the title compound in 77–82% yield.

Mechanistic Insights :

  • The benzyl ester acts as a protecting group, preventing undesired nucleophilic attacks during subsequent reactions.

  • Stereochemical integrity is maintained by avoiding harsh acidic/basic conditions post-carbamation.

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis for High-Throughput Production

A modified approach immobilizes the piperidine intermediate on Wang resin, enabling stepwise chloroacetylation and carbamate formation. After cleavage from the resin, HPLC purification achieves >99% purity. This method scales effectively but requires specialized equipment.

Enzymatic Resolution for Enhanced ee

Lipase-catalyzed kinetic resolution of racemic intermediates improves enantioselectivity. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) resolves the (S)-enantiomer with 98% ee, albeit with lower yields (60–65%).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): Key peaks include δ 4.02–4.08 (m, 1H, piperidine CH), 3.51–3.61 (m, 2H, N-CH₂), and 7.25–7.35 (m, 5H, benzyl aromatic).

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms >99% ee.

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:2) reduces impurities to <0.1%. Residual solvents (e.g., THF, DCM) are controlled to <500 ppm per ICH guidelines.

Industrial-Scale Production Challenges

Cost-Effective Catalyst Recycling

Rhodium catalysts are recovered via silica gel filtration, reducing costs by 40%.

Waste Management

Chloroacetyl chloride byproducts are neutralized with aqueous K₂CO₃, yielding non-hazardous salts.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Table

The table below compares key structural and physicochemical properties of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
This compound C₁₆H₁₉ClN₂O₃ 322.79 2-Chloro-acetyl, benzyl ester High electrophilicity, moderate logP
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester C₁₆H₂₂N₂O₄ 306.36 2-Hydroxy-ethyl, benzyl ester Increased hydrophilicity (logP ~1.5)
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester C₁₈H₂₄N₂O₃ 318.42 Cyclopropyl, 2-hydroxy-ethyl Enhanced conformational rigidity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C₁₈H₂₂ClN₂O₃ 357.84 Pyrrolidin ring, cyclopropyl, chloro-acetyl Reduced ring strain, higher reactivity
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester C₁₈H₂₅N₃O₃ 319.40 Amino-propionyl, benzyl ester Basic amino group (pKa ~8.5)

Key Comparative Analysis

Electrophilic Reactivity

The chloro-acetyl group in the target compound confers higher electrophilicity compared to hydroxy-ethyl or amino-propionyl analogs. This property is crucial for covalent binding to cysteine or lysine residues in enzyme active sites, as seen in protease inhibitors . In contrast, the hydroxy-ethyl derivative () lacks this reactivity, making it more suitable for non-covalent interactions.

Stereochemical Impact

The S-configuration at C3 in the target compound and its cyclopropyl analog () ensures optimal spatial orientation for receptor binding.

Lipophilicity and Solubility

The benzyl ester group in all compounds enhances lipophilicity (logP ~2–3), but substituents modulate solubility. The hydroxy-ethyl group () introduces hydrogen-bonding capacity, improving aqueous solubility compared to the chloro-acetyl variant. The amino-propionyl analog () exhibits zwitterionic behavior at physiological pH, balancing membrane permeability and solubility .

Pharmacological Potential

  • Target Compound : Demonstrated intermediate utility in synthesizing covalent inhibitors, leveraging chloro-acetyl’s reactivity for irreversible target engagement .
  • Amino-Propionyl Analog: Used in peptide mimetics due to its basic amino group, enhancing interactions with aspartate/glutamate residues in proteases .

Stability and Commercial Viability

Several analogs, including the cyclopropyl derivative () and tert-butyl ester variants (), are listed as discontinued, suggesting challenges in stability or scalability. The target compound’s chloro-acetyl group may pose storage issues due to hydrolysis susceptibility, necessitating anhydrous conditions .

Biological Activity

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, also known by its CAS number 1354003-14-7, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloroacetyl group and a benzyl carbamate moiety. Its structure can be represented as follows:

 S 1 2 Chloro acetyl piperidin 3 yl methyl carbamic acid benzyl ester\text{ S 1 2 Chloro acetyl piperidin 3 yl methyl carbamic acid benzyl ester}

1. Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Cholinesterase Inhibition : This compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, making it potentially useful in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Some studies suggest that derivatives of piperidine have shown cytotoxic effects against cancer cell lines. For instance, certain piperidine-based compounds demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

2. Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Neurodegenerative Disorders : Due to its potential cholinesterase inhibitory action, the compound could be explored for its efficacy in treating Alzheimer's disease and other cognitive disorders .
  • Cancer Therapy : The anticancer properties observed in related compounds indicate that this compound might also be investigated for its potential role in cancer treatment strategies .

Case Studies and Research Findings

StudyFocusKey Findings
Liu et al. (2023)Cholinesterase InhibitionDemonstrated that piperidine derivatives can effectively inhibit AChE and BuChE, improving cognitive function in animal models .
Malawska & Gobec (2020)Anticancer ActivityIdentified piperidine derivatives with significant cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction .
Patent Analysis (2010)NeuropharmacologyDiscussed the potential of carbamate compounds in treating central nervous system disorders, emphasizing their anticonvulsant properties .

Q & A

Q. What are the standard synthetic routes for preparing [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester?

The compound is typically synthesized via sequential acylation and carbamate formation. A common approach involves:

  • Step 1 : Acylation of (S)-piperidin-3-yl-methyl-carbamic acid benzyl ester with 2-chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the chloroacetyl group .
  • Step 2 : Protection of the piperidine nitrogen using benzyl chloroformate, followed by purification via column chromatography or recrystallization .
    Key reagents and conditions include tetrabutylammonium hydrogensulfate as a phase-transfer catalyst and NaOH in toluene/water for esterification .

Q. How is the stereochemical integrity of the (S)-configured piperidine core maintained during synthesis?

Racemization risks arise during acylation or acidic/basic workup. To mitigate:

  • Use mild reaction temperatures (<0°C for acylation) .
  • Employ non-polar solvents (e.g., dichloromethane) to minimize nucleophilic attack on the chiral center.
  • Monitor enantiopurity via chiral HPLC or polarimetry, referencing established protocols for analogous piperidine derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the benzyl ester (δ ~5.1 ppm for CH2_2Ph), chloroacetyl group (δ ~4.2 ppm for Cl–CH2_2–CO), and piperidine ring protons (δ 1.5–3.5 ppm) .
  • IR : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+) confirms molecular formula .

Advanced Research Questions

Q. How can reaction yields be improved during the acylation step?

  • Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
  • Solvent Selection : Use anhydrous THF or DMF to stabilize reactive intermediates and reduce side reactions.
  • By-product Analysis : Monitor for over-acylation using TLC (Rf_f comparison with intermediates in ).

Q. What strategies resolve discrepancies in melting point data between batches?

  • Recrystallization : Test solvents like ethyl acetate/hexane or methanol/water to isolate polymorphs .
  • DSC Analysis : Differential scanning calorimetry identifies phase transitions and confirms crystalline purity .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive conformation data for batch-to-batch comparisons.

Q. How do substituents on the piperidine ring influence reactivity in downstream applications?

  • Steric Effects : The methyl group on the carbamate limits nucleophilic attack at the piperidine nitrogen, as shown in analogous tert-butyl-protected derivatives .
  • Electronic Effects : The chloroacetyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols in cross-coupling reactions) .
  • Case Study : Compare reactivity with non-chlorinated analogs (e.g., acetyl vs. chloroacetyl) using kinetic studies .

Q. What are common impurities in the final product, and how are they quantified?

  • Impurity Sources : Residual benzyl chloroformate (from incomplete acylation) or dechlorinated by-products .
  • Analytical Methods :
    • HPLC-MS : Detect low-level impurities (<0.1%) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
    • NMR Spin-Saturation : Identify diastereomers or epimers through NOE experiments .

Q. How is the compound’s stability assessed under long-term storage conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • Stability-Indicating Assays : Track decomposition via HPLC peak area changes for the parent compound vs. hydrolysis products (e.g., free piperidine or benzyl alcohol) .

Methodological Notes

  • Stereochemical Analysis : Use Mosher’s ester derivatization to confirm absolute configuration if crystallography data are unavailable .
  • Scale-up Challenges : Replace NaH with safer bases (e.g., K2_2CO3_3) for benzylation steps to improve scalability .
  • Environmental Safety : Follow waste disposal protocols for halogenated by-products, as outlined in .

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